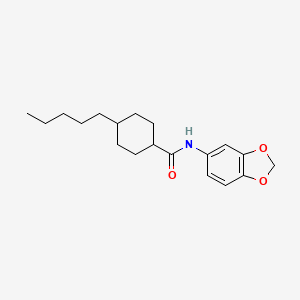

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a 1,3-benzodioxol-5-yl group are often part of a larger class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide often involves multi-step chemical processes .Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific functional groups present in the molecule. For example, compounds with a benzodioxol group can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Applications De Recherche Scientifique

Photoinitiated Polymerization

- Photoinitiated Polymerization of Self-Assembled Structures: A study by Masuda et al. (2003) investigated the polymerization of a disk-shaped molecule, N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, which assembles into columnar stacks. This polymerization, initiated by UV light, resulted in nanometer-sized fibrous morphologies, suggesting applications in nanotechnology (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

Supramolecular Chemistry

- Benzene-1,3,5-tricarboxamide in Supramolecular Applications: Cantekin, de Greef, and Palmans (2012) reviewed the role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry. These compounds, including structures similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide, are used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into one-dimensional rod-like structures (Cantekin, de Greef, & Palmans, 2012).

Amide Functionalized Covalent Organic Frameworks

- Catalytic Applications in Organic Reactions: Li et al. (2019) developed amide functionalized covalent organic frameworks using a BTA-based amine, demonstrating their efficiency as catalysts for Knoevenagel condensation. This research opens avenues for the use of similar benzamide derivatives in heterogeneous catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Molecular Assembly and Structural Tuning

- Self-Assembly and Phase Transition Behavior: Shishido et al. (2014) studied benzenecarboxamide derivatives in terms of their molecular assembly, phase transition behavior, and dielectric responses. These findings are significant for the development of materials with tailored electronic properties (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

Antitumor Activity

- Synthetic Inhibitors of Histone Deacetylase: Saito et al. (1999) identified MS-27-275, a benzamide derivative with marked antitumor activity against human tumors, highlighting the potential of similar compounds in cancer therapy (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHNZGKABNVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)